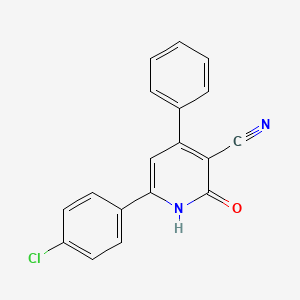

6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS No.: 69538-75-6

Cat. No.: VC15804039

Molecular Formula: C18H11ClN2O

Molecular Weight: 306.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69538-75-6 |

|---|---|

| Molecular Formula | C18H11ClN2O |

| Molecular Weight | 306.7 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C18H11ClN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |

| Standard InChI Key | BBFVMZWAABSZOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile, reflects its substitution pattern:

-

A 4-chlorophenyl group at position 6.

-

A phenyl group at position 4.

-

A nitrile (-C≡N) group at position 3.

-

A keto (=O) group at position 2.

The planar pyridone ring facilitates π-π interactions, while the electron-withdrawing nitrile and chloro groups influence reactivity and solubility. The canonical SMILES representation, C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N, encodes this topology.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 306.7 g/mol |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMSO) |

| Stability | Stable under inert conditions |

The absence of melting point data in literature underscores the need for further experimental characterization.

Structural Characterization

¹³C Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum (75 MHz, DMSO-d₆) reveals the following shifts:

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-2 | 162.0 | Ketone carbonyl |

| C-3 | 159.8 | Nitrile-attached carbon |

| C-4 | 151.4 | Phenyl-substituted carbon |

| C-6 | 136.0 | Chlorophenyl carbon |

| Aromatic carbons | 128–132 | Phenyl and chlorophenyl |

These shifts align with predicted electronic environments, confirming the structure .

Infrared (IR) Spectroscopy

Prominent IR absorptions (νmax/cm⁻¹):

-

2224.60: C≡N stretch.

-

1648.31: C=O stretch (pyridone ring).

-

1595.18: C=C aromatic vibrations.

The absence of N-H stretches above 3000 cm⁻¹ confirms complete cyclization .

Elemental Analysis

Experimental data match theoretical values:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 79.39 | 79.40 |

| H | 4.44 | 4.44 |

| N | 10.29 | 10.28 |

Deviations <0.1% validate synthetic precision .

Comparative Analysis with Analogous Pyridones

Substituent Effects on Reactivity

Comparing 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Compound 1c) with derivatives highlights:

-

Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilic substitution resistance.

-

Bulkier substituents (e.g., ethyl, methyl) reduce reaction yields due to steric hindrance.

For example, 4-(4-chlorophenyl)-6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 2e) exhibits a lower yield (9%) under identical conditions .

Thermal Stability Trends

While melting points for most analogs remain unreported, 5,6-dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Compound 1d) melts at 270–272°C, suggesting methyl groups enhance crystalline packing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume